2-bromo-N-(2-furylmethyl)butanamide
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Overview
Description
2-Bromo-N-(2-furylmethyl)butanamide is an organic compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.10 g/mol . This compound is characterized by the presence of a bromine atom, a furan ring, and a butanamide group. It is primarily used in biochemical research, particularly in the field of proteomics .
Safety and Hazards
While specific safety and hazard information for “2-bromo-N-(2-furylmethyl)butanamide” is not available, general safety measures for handling similar compounds include avoiding breathing in dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-furylmethyl)butanamide typically involves the bromination of N-(2-furylmethyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general steps are as follows:
Starting Material: N-(2-furylmethyl)butanamide.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Bromination: Using large-scale reactors to carry out the bromination reaction.
Continuous Monitoring: Employing automated systems to monitor reaction parameters such as temperature, pressure, and concentration.
Efficient Purification: Utilizing industrial-scale purification techniques like distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-furylmethyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleoph
Properties
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKOBRBIUBVRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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